6-BROMOBENZOTHIAZOLE-2-SULFONIC ACID
Overview
Description
6-BROMOBENZOTHIAZOLE-2-SULFONIC ACID is a chemical compound with the molecular formula C₇H₄BrNO₃S₂. It is a derivative of benzo[d]thiazole, featuring a bromine atom at the 6th position and a sulfonic acid group at the 2nd position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMOBENZOTHIAZOLE-2-SULFONIC ACID typically involves the bromination of benzo[d]thiazole followed by sulfonation. One common method is the bromination of benzo[d]thiazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The brominated product is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 2nd position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-BROMOBENZOTHIAZOLE-2-SULFONIC ACID undergoes various chemical reactions, including:
Electrophilic Substitution:
Nucleophilic Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (chlorine, iodine) and catalysts like aluminum chloride are commonly used.
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Major Products Formed
Electrophilic Substitution: Halogenated derivatives.
Nucleophilic Substitution: Sulfonamide derivatives.
Oxidation and Reduction: Various oxidation states and reduced forms of the compound.
Scientific Research Applications
6-BROMOBENZOTHIAZOLE-2-SULFONIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-BROMOBENZOTHIAZOLE-2-SULFONIC ACID involves its interaction with specific molecular targets. The bromine atom and sulfonic acid group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit enzymatic activity, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Chlorobenzo[d]thiazole-2-sulfonic acid
- 6-Iodobenzo[d]thiazole-2-sulfonic acid
- 6-Fluorobenzo[d]thiazole-2-sulfonic acid
Uniqueness
6-BROMOBENZOTHIAZOLE-2-SULFONIC ACID is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Biological Activity
6-Bromobenzothiazole-2-sulfonic acid (CAS: 1187385-68-7) is a sulfonic acid derivative of benzothiazole that has garnered attention for its diverse biological activities. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including antibacterial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₇H₄BrN₁O₃S₂
- Molecular Weight : 164.14 g/mol
- Structural Features : The compound features a bromine atom on the benzothiazole ring and a sulfonic acid group, which contribute to its solubility and reactivity.
Antibacterial Activity
Recent studies have demonstrated that 6-bromobenzothiazole derivatives exhibit significant antibacterial activity against various bacterial strains. Notably, the compound's efficacy was evaluated through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 8 | 16 |
Enterococcus faecalis | 8 | 16 |
Escherichia coli | 32 | 64 |
Pseudomonas aeruginosa | 32 | >64 |
Klebsiella pneumoniae | 16 | >64 |
The compound showed particularly strong activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values as low as 8 µg/mL. In contrast, it exhibited moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
The antibacterial mechanism of this compound involves inhibition of biofilm formation, which is critical for bacterial virulence and resistance. The compound significantly reduced biofilm formation in tested strains, suggesting its potential as an anti-biofilm agent . This property is particularly relevant in treating infections associated with biofilm-producing bacteria.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed selective toxicity of the compound towards bacterial cells while sparing human cells at lower concentrations. For instance, prolonged exposure of Human Embryonic Kidney (HEK) cells to higher concentrations resulted in minimal cytotoxic effects, indicating a favorable safety profile for potential therapeutic use .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study by Singh et al. synthesized various benzothiazole derivatives, including this compound, highlighting its superior antimicrobial properties compared to standard antibiotics like ciprofloxacin .
- Inhibition of Biofilm Formation : The compound was shown to inhibit biofilm formation in Staphylococcus aureus at concentrations below its MIC, suggesting its utility in treating chronic infections where biofilms are prevalent .
- Potential Drug Development : Given its antibacterial activity and low cytotoxicity towards human cells, researchers are exploring the development of new antibacterial agents based on the structure of this compound .
Properties
IUPAC Name |
6-bromo-1,3-benzothiazole-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S2/c8-4-1-2-5-6(3-4)13-7(9-5)14(10,11)12/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAMNBGCOKXXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675413 | |
Record name | 6-Bromo-1,3-benzothiazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-68-7 | |
Record name | 6-Bromo-1,3-benzothiazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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